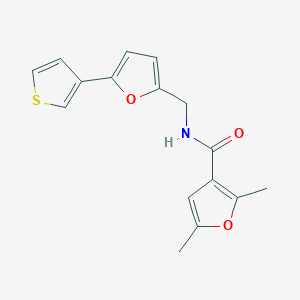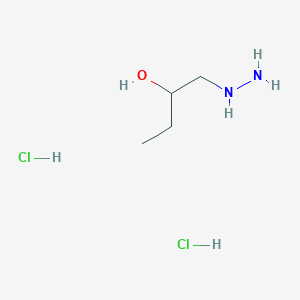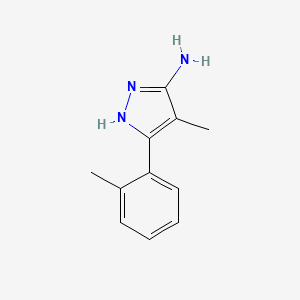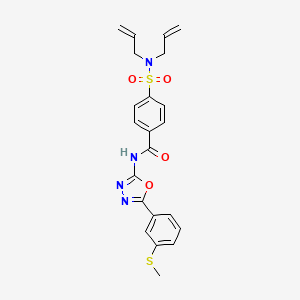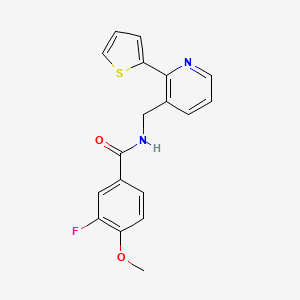
3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is of particular interest due to its unique structure and potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Sure! Here is a comprehensive analysis of the scientific research applications of “3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide”:
Anticancer Research
This compound has shown potential in anticancer research due to its ability to inhibit the growth of certain cancer cell lines. Its unique structure allows it to interfere with cellular processes that are critical for cancer cell proliferation and survival. Studies have indicated that it can induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for further development as an anticancer agent .
Anti-inflammatory Applications
3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide has been investigated for its anti-inflammatory properties. It can modulate the inflammatory response by inhibiting key enzymes and signaling pathways involved in inflammation. This makes it a potential therapeutic agent for treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
Antimicrobial Activity
The compound has demonstrated significant antimicrobial activity against a range of bacterial and fungal pathogens. Its mechanism of action involves disrupting the cell membrane integrity of microbes, leading to cell death. This property is particularly valuable in the development of new antibiotics to combat antibiotic-resistant strains .
Neuroprotective Effects
Research has shown that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s. It appears to protect neurons from oxidative stress and apoptosis, potentially slowing the progression of these diseases .
Pharmacokinetic Studies
The compound has been used in pharmacokinetic studies to understand its absorption, distribution, metabolism, and excretion (ADME) properties. These studies are crucial for determining the compound’s suitability as a drug candidate and optimizing its formulation for therapeutic use.
These applications highlight the versatility and potential of 3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide in various fields of scientific research. Each application opens up new avenues for developing novel therapeutic agents and improving existing treatments.
If you have any specific questions or need further details on any of these applications, feel free to ask!
Anticancer Research Anti-inflammatory Applications Antimicrobial Activity Neuroprotective Effects : Antiviral Potential : Antioxidant Properties : Enzyme Inhibition : Pharmacokinetic Studies
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-fluoro-4-methoxy-N-[(2-thiophen-2-ylpyridin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O2S/c1-23-15-7-6-12(10-14(15)19)18(22)21-11-13-4-2-8-20-17(13)16-5-3-9-24-16/h2-10H,11H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWKJBSCWRJYJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NCC2=C(N=CC=C2)C3=CC=CS3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-4-methoxy-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5-[[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methyl]-1,2,4-oxadiazole](/img/structure/B2626191.png)
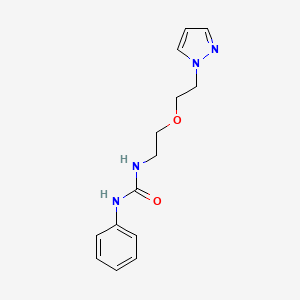


![6-benzyl-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2626198.png)
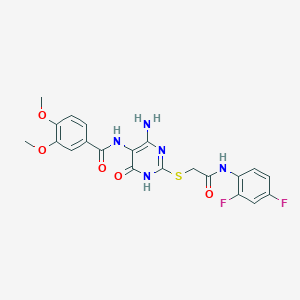
![(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl 2-fluorobenzoate](/img/structure/B2626201.png)
